Lipophilicity (logP) as a Key Differentiator for Solvent Partitioning and Membrane Permeability
The lipophilicity of 1-butyl-1-phenylhydrazine, expressed as calculated logP (XlogP3 or similar), is 2.87 . This value represents a significant increase compared to the parent phenylhydrazine (logP ~1.25–1.75) [1] and the methyl (logP ~1.70) [2] and ethyl (logP ~2.09) analogs. This trend reflects the incremental contribution of the n-butyl alkyl chain to the compound's hydrophobic character.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.87 |
| Comparator Or Baseline | Phenylhydrazine (logP 1.25–1.75), 1-Methyl-1-phenylhydrazine (logP 1.70), 1-Ethyl-1-phenylhydrazine (logP 2.09), 1-Propyl-1-phenylhydrazine (XlogP 2.2) |
| Quantified Difference | 1.12–1.62 log units higher than phenylhydrazine; 1.17 log units higher than methyl analog; 0.78 log units higher than ethyl analog |
| Conditions | Calculated using XlogP3 or ACD/LogP algorithms; consistent across multiple sources. |
Why This Matters
Higher logP directly correlates with increased solubility in organic solvents and enhanced membrane permeability, which is critical for applications requiring lipophilic intermediates or in medicinal chemistry for modulating pharmacokinetic properties.
- [1] FoodB. Showing Compound Phenylhydrazine (FDB005892). logP: 0.95 (ALOGPS) / 1.36 (ChemAxon). View Source
- [2] BOC Sciences. 1-Methyl-1-phenylhydrazine. LogP: 1.69680. View Source
